

Application Note: Gravimetric Determination of Rubidium using Tetraphenylborate

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Compound of Interest

Compound Name: *Rubidium tetraphenylborate*

CAS No.: *5971-93-7*

Cat. No.: *B1592633*

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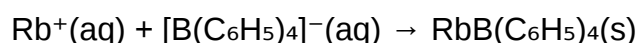
This document provides a comprehensive guide to the principles and practices of using tetraphenylborate for the gravimetric analysis of rubidium. It moves beyond a simple recitation of steps to explain the underlying chemical rationale, ensuring that practitioners can adapt and troubleshoot the methodology with a firm grasp of the critical parameters.

Foundational Principles: The Gravimetric Method with Tetraphenylborate

Gravimetric analysis is a cornerstone of quantitative chemical analysis, relying on the measurement of mass to determine the quantity of an analyte.^{[1][2]} In precipitation gravimetry, the analyte is selectively converted into an insoluble solid (a precipitate) of a known and stable composition.^{[1][2]} The success of this technique hinges on two primary attributes: the precipitate must have very low solubility to ensure quantitative separation, and it must be of high purity to accurately reflect the analyte's mass.^[2]

The tetraphenylborate anion, $[\text{B}(\text{C}_6\text{H}_5)_4]^-$, is a highly effective precipitating agent for large, singly charged cations.[3][4] It is most commonly introduced using a solution of sodium tetraphenylborate ($\text{NaB}(\text{C}_6\text{H}_5)_4$), a salt that is readily soluble in water.[5] This reagent selectively precipitates potassium (K^+), rubidium (Rb^+), cesium (Cs^+), and ammonium (NH_4^+) ions from aqueous solutions.[3][6] The resulting precipitates, including **rubidium tetraphenylborate** ($\text{RbB}(\text{C}_6\text{H}_5)_4$), are dense, crystalline, and possess low solubility, making them ideal for gravimetric determination.[3]

The core reaction for the determination of rubidium is a simple ion exchange:



The resulting **rubidium tetraphenylborate** is a stable, solid compound that can be filtered, dried, and weighed to determine the original mass of rubidium in the sample.

The Causality Behind the Protocol: Ensuring Accuracy and Precision

A successful gravimetric procedure is a self-validating system. Each step is designed to control specific chemical and physical variables that could otherwise introduce error. Understanding the "why" behind each step is critical for robust and reliable results.

Control of Precipitation Conditions

The particle size and purity of the precipitate are governed by the conditions of its formation, a concept captured by the Von Weimarn equation relating particle size to relative supersaturation (RSS).[1]

$$\text{RSS} = (\text{Q} - \text{S}) / \text{S}$$

Where Q is the concentration of the mixed reactants before precipitation and S is the solubility of the precipitate at equilibrium. To obtain a crystalline precipitate that is easily filtered and purified, the RSS value must be minimized.[1] This is achieved by:

- Using dilute solutions of the sample and the precipitant.

- Adding the precipitant slowly and with constant stirring to avoid localized high concentrations.
- Precipitating from a warm solution to increase the solubility (S), followed by cooling to minimize solubility losses.
- Adjusting the pH to an optimal range for precipitate formation and stability.

Managing Interferences

The primary limitation of the tetraphenylborate method is its lack of absolute specificity. Several ions can interfere by co-precipitating:

- Alkali Metals and Ammonium: Potassium, cesium, and ammonium ions will quantitatively precipitate alongside rubidium.[3] Their prior removal or the use of a different analytical technique is necessary if they are present in the sample.
- Heavy Metals: Silver (Ag^+) and mercury (Hg^{2+}) also form insoluble precipitates with tetraphenylborate.[4]
- Organic Bases: Many organic bases can also form insoluble salts.[4]

In complex matrices, interference from other metal cations can be eliminated by adding a chelating agent like EDTA (disodium ethylenediaminetetraacetate) in an alkaline medium before precipitation.[7] Ammonium ion interference can be removed by heating the sample in an alkaline medium.[7]

The Importance of the Wash Solution

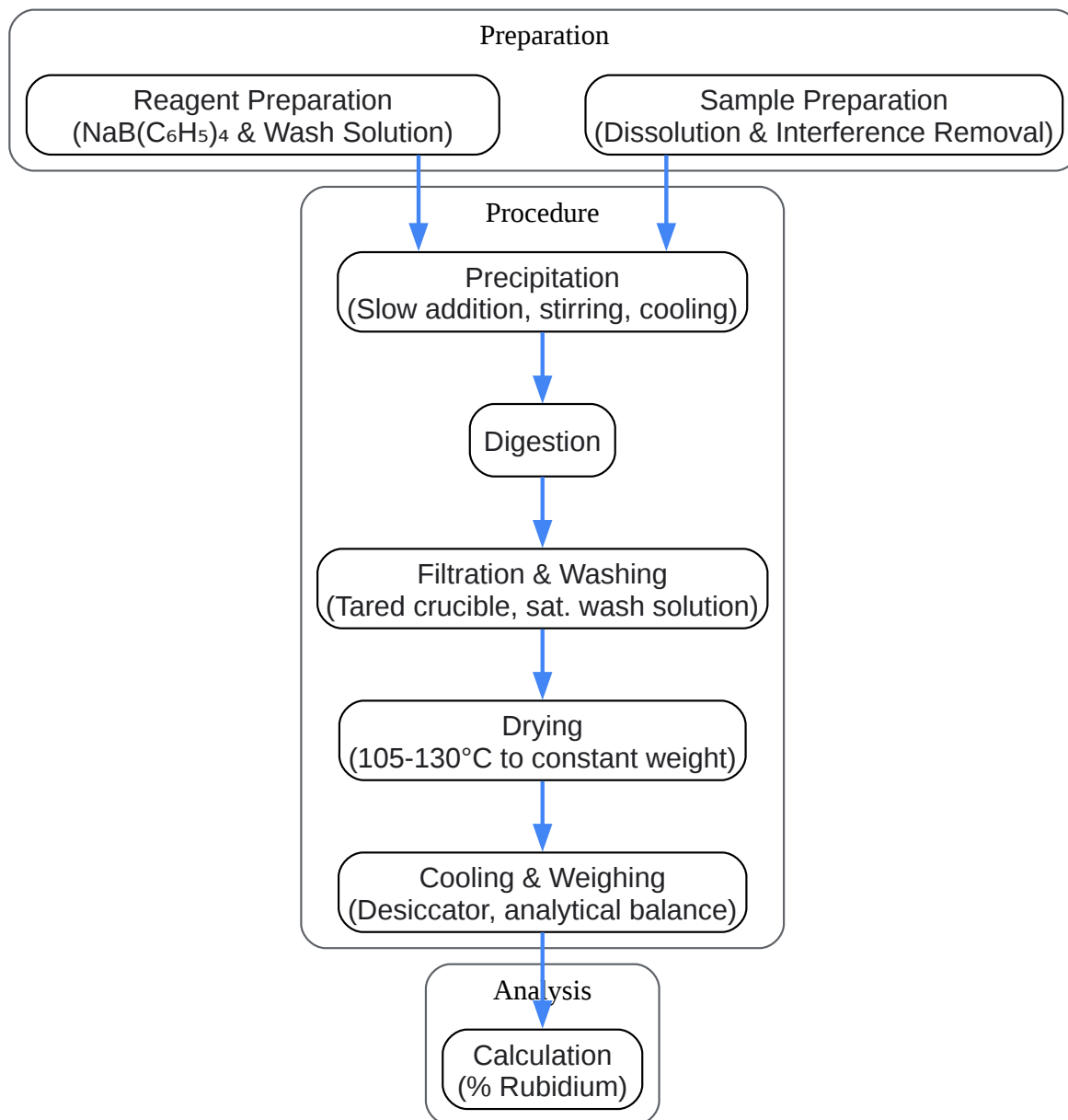
Washing the precipitate is essential to remove soluble impurities that may have been coprecipitated. However, washing with deionized water can lead to significant losses of the analyte due to the non-zero solubility of **rubidium tetraphenylborate**. This error is mitigated by using a saturated wash solution, prepared by dissolving a small amount of the precipitate (potassium or **rubidium tetraphenylborate**) in water.[6][8][9] This solution is saturated with the precipitate's ions, and according to Le Châtelier's principle, its use minimizes the dissolution of the precipitate from the filter.

Experimental Workflow and Protocols

The following section details the step-by-step protocols for the gravimetric determination of rubidium.

Workflow Overview

The logical flow of the gravimetric procedure is designed to ensure the quantitative transfer and isolation of the analyte as a pure, stable solid.



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Caption: Gravimetric analysis workflow for rubidium determination.

Reagent Preparation

A. Sodium Tetrphenylborate Precipitating Solution (approx. 1.5% w/v)

- Rationale: This solution provides the tetrphenylborate anion for precipitation. The solution can be unstable and may require clarification.[9][10]
- Dissolve 15.0 g of sodium tetrphenylborate in 500 mL of deionized water in a 1 L beaker.[9]
- Add approximately 0.5 g of aluminum hydroxide gel or a drop of saturated aluminum chloride solution to the solution.[9][11] This helps to coagulate any colloidal impurities.
- Stir the solution for 5-10 minutes.
- Adjust the pH to between 8 and 9 using a 0.1 M NaOH solution to improve stability.[4][11]
- Allow the solution to stand for 30 minutes, then filter through a fine-porosity filter paper into a clean polyethylene bottle for storage.[9][11]

B. Saturated Wash Solution

- Rationale: To prevent dissolution of the precipitate during washing.
- To 1 liter of deionized water, add a small amount (approx. 0.2 g) of previously prepared and dried **rubidium tetrphenylborate** (or potassium tetrphenylborate as a suitable substitute). [8][9]
- Shake vigorously to saturate the solution.
- Allow the excess solid to settle.
- Filter the solution immediately before use.[8]

Protocol for Gravimetric Determination of Rubidium

- Sample Preparation: Accurately weigh a quantity of the dried sample expected to contain 30-60 mg of rubidium and transfer it to a 400 mL beaker. Dissolve the sample in approximately 100 mL of deionized water. If necessary, add a few drops of dilute acid to aid dissolution. If

interfering ions are present, perform necessary separation or masking steps (e.g., addition of EDTA).

- Precipitation:
 - Add 1 mL of glacial acetic acid to the sample solution.[6]
 - Heat the solution to about 70°C, but do not boil.
 - With constant and gentle stirring, slowly add the 1.5% sodium tetrphenylborate solution dropwise. Add a slight excess to ensure complete precipitation. A general rule is to add 10 mL of reagent for every 10 mg of rubidium expected.
 - Allow the beaker to cool to room temperature, then place it in an ice-water bath for at least 30 minutes to further decrease the solubility of the precipitate.[8]
- Digestion: Let the precipitate stand (digest) in the cooled mother liquor for at least 2 hours, or preferably overnight.[6] This process allows smaller particles to dissolve and re-precipitate onto larger ones, resulting in a more filterable and purer solid.[1]
- Filtration and Washing:
 - Prepare a fine-porosity filtering crucible (Gooch or sintered glass) by cleaning, drying at 110°C for 1 hour, cooling in a desiccator, and weighing to a constant mass.
 - Filter the cold suspension through the tared crucible using gentle suction.
 - Use a rubber policeman to transfer any remaining precipitate from the beaker.
 - Wash the precipitate in the crucible with three to five small portions (3-5 mL each) of the cold, saturated wash solution.[6]
 - Finally, wash the precipitate with two small portions of ice-cold deionized water to remove the wash solution salts.
- Drying and Weighing:

- Place the crucible containing the precipitate in an oven and dry to a constant weight at 105-130°C.[6][12] A drying time of 1-2 hours is typically sufficient.
- Transfer the crucible to a desiccator to cool to room temperature.
- Weigh the crucible accurately on an analytical balance.
- Repeat the drying, cooling, and weighing cycles until a constant mass (± 0.2 mg) is achieved.

Calculation

The percentage of rubidium (%Rb) in the original sample is calculated using the following formula:

$$\% \text{ Rb} = (\text{Mass of RbB(C}_6\text{H}_5)_4 \text{ (g)} \times \text{Gravimetric Factor} \times 100) / \text{Mass of Sample (g)}$$

The Gravimetric Factor (GF) is the ratio of the molar mass of the analyte (Rb) to the molar mass of the precipitate (RbB(C₆H₅)₄):

$$\text{GF} = \text{Molar Mass of Rb} / \text{Molar Mass of RbB(C}_6\text{H}_5)_4$$

Quantitative Data Summary

The accuracy of the calculation depends on precise values for the molecular weights and the derived gravimetric factor.

Parameter	Value	Source
Formula of Precipitate	RbB(C ₆ H ₅) ₄	
Molar Mass of Rubidium (Rb)	85.4678 g/mol	
Molar Mass of Rubidium Tetraphenylborate	404.70 g/mol	[3][13][14][15]
Gravimetric Factor (GF)	0.21119	Calculated
Recommended Drying Temperature	105 - 130 °C	[6][12]
Solubility in Water	Low (e.g., 6.7 x 10 ⁻⁵ mol/dm ³ at pH 5.1)	[16]

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